(1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY3020371 (hydrochloride) is a potent and selective antagonist of the metabotropic glutamate 2/3 receptor (mGlu2/3). It has shown significant potential in research related to depression due to its ability to block cAMP formation and exert an antidepressant-like signature in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY3020371 (hydrochloride) involves several steps, including the formation of key intermediates and their subsequent reactions to yield the final product. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production methods for LY3020371 (hydrochloride) are also proprietary. Typically, such compounds are produced in large-scale reactors under controlled conditions to ensure high purity and yield. The process involves rigorous quality control measures to meet the standards required for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
LY3020371 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in the reactions involving LY3020371 (hydrochloride) include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used .
Major Products Formed
The major products formed from the reactions of LY3020371 (hydrochloride) include its oxidized and reduced derivatives, as well as substituted analogs.
Scientific Research Applications
LY3020371 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the metabotropic glutamate 2/3 receptor and its role in various chemical processes.
Biology: Helps in understanding the biological pathways involving the mGlu2/3 receptor and its impact on cellular functions.
Medicine: Investigated for its potential therapeutic effects in treating depression and other neurological disorders.
Industry: Utilized in the development of new drugs targeting the mGlu2/3 receptor .
Mechanism of Action
LY3020371 (hydrochloride) exerts its effects by selectively antagonizing the metabotropic glutamate 2/3 receptor. This action blocks the formation of cAMP, a crucial signaling molecule, thereby modulating neurotransmitter release and neuronal activity. The compound’s mechanism of action involves binding to the receptor and preventing its activation by endogenous ligands .
Comparison with Similar Compounds
Similar Compounds
Ketamine: A non-competitive NMDA receptor antagonist with antidepressant effects.
LY3027788: A diester analog of LY3020371, used as an effective oral prodrug
Uniqueness
LY3020371 (hydrochloride) is unique due to its high selectivity and potency for the mGlu2/3 receptor. Unlike other compounds, it provides a targeted approach to modulating glutamate signaling, making it a valuable tool in depression research and potential therapeutic applications .
Properties
IUPAC Name |
(1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO5S.ClH/c16-7-2-1-5(3-8(7)17)24-4-6-12(19)9-10(13(20)21)11(9)15(6,18)14(22)23;/h1-3,6,9-12,19H,4,18H2,(H,20,21)(H,22,23);1H/t6-,9+,10+,11+,12-,15+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETSGLSGWGGOTN-JPWNOPPSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SCC2C(C3C(C3C2(C(=O)O)N)C(=O)O)O)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1SC[C@@H]2[C@H]([C@H]3[C@@H]([C@H]3[C@@]2(C(=O)O)N)C(=O)O)O)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClF2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.